Cas no 941994-69-0 (N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide)

N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-chlorophenyl group, a 3-methoxy phenyl moiety, and a piperidine-1-carbonyl functional group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of both aromatic and heterocyclic components enhances its versatility in drug design, offering opportunities for structural modifications to optimize binding affinity or selectivity. The compound’s well-defined molecular framework makes it suitable for research applications in developing enzyme inhibitors or receptor modulators. Its stability and synthetic accessibility further support its use in exploratory pharmaceutical studies.
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide structure
941994-69-0 structure
Product name:N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
CAS No:941994-69-0
MF:C20H21ClN2O3
MW:372.845344305038
CID:5506294

N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide
    • N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
    • Inchi: 1S/C20H21ClN2O3/c1-26-18-7-5-6-15(14-18)19(24)23(17-10-8-16(21)9-11-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
    • InChI Key: DYJSMORSVZUJEH-UHFFFAOYSA-N
    • SMILES: N1(C(N(C2=CC=C(Cl)C=C2)C(=O)C2=CC=CC(OC)=C2)=O)CCCCC1

N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2843-0237-10μmol
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2843-0237-75mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2843-0237-20μmol
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2843-0237-10mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2843-0237-50mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2843-0237-4mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2843-0237-40mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2843-0237-3mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2843-0237-15mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2843-0237-20mg
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
941994-69-0 90%+
20mg
$99.0 2023-05-16

Additional information on N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide

N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide: A Comprehensive Overview

The compound with CAS No. 941994-69-0, known as N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide core, a piperidine ring, and substituents such as a methoxy group and a chlorine atom. The combination of these structural elements contributes to its diverse chemical properties and potential applications in drug development.

Recent studies have highlighted the importance of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide in the context of enzyme inhibition and receptor modulation. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders. The presence of the piperidine ring is particularly significant, as it enhances the molecule's ability to interact with target proteins through hydrogen bonding and hydrophobic interactions.

The synthesis of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide involves a multi-step process that typically begins with the preparation of the benzamide derivative. This is followed by the introduction of the piperidine ring through amide bond formation, which requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, reducing costs and improving scalability.

In terms of pharmacokinetics, N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide has shown favorable absorption profiles in preclinical studies. Research conducted at the University of California revealed that the compound demonstrates good bioavailability when administered orally, which is a critical factor for its potential use as an oral medication. Additionally, its metabolic stability has been evaluated using liver microsomes, indicating that it undergoes minimal first-pass metabolism, further supporting its suitability for systemic administration.

The structural versatility of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide has also made it a valuable tool in drug discovery programs targeting various therapeutic areas. For example, its ability to modulate G-protein coupled receptors (GPCRs) has been explored in recent studies published in *Nature Communications*. These findings suggest that the compound could be utilized in the development of treatments for neurodegenerative diseases such as Alzheimer's disease, where GPCR signaling plays a pivotal role.

Furthermore, computational modeling techniques have been employed to predict the binding modes and affinities of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide with various biological targets. Using molecular docking simulations, researchers at Stanford University identified key residues within target proteins that are critical for interaction with this compound. These insights have provided valuable guidance for further optimization studies aimed at enhancing selectivity and potency.

In conclusion, N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide (CAS No. 941994-69-0) represents a significant advancement in medicinal chemistry due to its unique structure, favorable pharmacokinetic properties, and diverse biological activities. As ongoing research continues to uncover new applications for this compound, it holds great promise for contributing to the development of innovative therapeutic agents in the near future.

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